

Application Notes and Protocols: Neodymium-142 as a Tracer in Mantle Geochemistry

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Compound of Interest

Compound Name: Neodymium-142

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Introduction

The short-lived ^{146}Sm - ^{142}Nd isotope system, with a half-life of 103 million years for ^{146}Sm , provides a powerful tool for investigating the earliest differentiation history of the silicate Earth. [1][2] Variations in the abundance of ^{142}Nd , the decay product of ^{146}Sm , in mantle-derived rocks serve as a high-fidelity tracer of processes that occurred within the first few hundred million years of Solar System history. This application note provides a comprehensive overview of the use of ^{142}Nd in mantle geochemistry, including detailed experimental protocols and a summary of key findings.

The fundamental principle behind the ^{146}Sm - ^{142}Nd tracer lies in the distinct geochemical behaviors of Samarium (Sm) and Neodymium (Nd) during mantle melting and crystallization. These processes can lead to a fractionation of the Sm/Nd ratio, creating reservoirs with different parent-to-daughter element ratios. Due to the short half-life of ^{146}Sm , variations in the $^{142}\text{Nd}/^{144}\text{Nd}$ ratio could only be generated in reservoirs that experienced Sm/Nd fractionation during the first ~500 million years of Earth's history.[1]

A key discovery in this field is the consistent ~20 parts per million (ppm) excess of ^{142}Nd in most terrestrial rocks compared to chondritic meteorites, which are considered to represent the bulk composition of the early solar system.[3][4][5] This offset suggests that a global-scale differentiation of the Earth's silicate mantle occurred within the first 30 to 75 million years of its

formation, creating an early depleted mantle (with a high Sm/Nd ratio, leading to an excess of ^{142}Nd) and a complementary enriched reservoir that remains largely unsampled.[3]

Data Presentation

The following tables summarize the $\mu^{142}\text{Nd}$ values (the deviation in parts per million of the $^{142}\text{Nd}/^{144}\text{Nd}$ ratio of a sample from a terrestrial standard) for various terrestrial and extraterrestrial materials. These data highlight the key isotopic signatures that inform our understanding of early Earth differentiation.

Table 1: $\mu^{142}\text{Nd}$ Values in Archean and Modern Terrestrial Rocks

Sample Type	Location/Formation	Age (Ga)	$\mu^{142}\text{Nd}$ (ppm)	Reference(s)
Metamorphosed Sediments	Isua Supracrustal Belt, Greenland	3.7 - 3.8	+9.2 to +15	[3][6]
Mafic-Ultramafic Rocks	Isua Supracrustal Belt, Greenland	~3.8	~+11 to +17.5	[3][7]
Amphibolites	Isua Supracrustal Belt, Greenland	3.3	No resolvable anomaly	[7]
Mid-Ocean Ridge Basalts (MORB)	Atlantic & Indian Ridges	Modern	Indistinguishable from terrestrial standard (within ± 1.7 ppm)	[4][8]
Ocean Island Basalts (OIB)	Various Hotspots	Modern	Indistinguishable from terrestrial standard (within ± 1.7 ppm)	[4][8]

Table 2: $\mu^{142}\text{Nd}$ Values in Chondritic Meteorites

Chondrite Class	Meteorite (Example)	$\mu^{142}\text{Nd}$ (ppm) relative to terrestrial standard	Reference(s)
Carbonaceous Chondrites	Allende (CV3)	-22 to -35	[9][10]
Ordinary Chondrites	Jilin (H5)	-19 to -22	[9]
Enstatite Chondrites	Various	-18 to +3 (average ~-10)	[9][10][11]

Experimental Protocols

High-precision measurement of $^{142}\text{Nd}/^{144}\text{Nd}$ ratios is analytically challenging due to the small isotopic variations and potential for isobaric interferences. The following protocols outline the key steps for obtaining reliable data using Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

Protocol 1: Sample Preparation and Chemical Separation of Neodymium

This protocol is a generalized workflow synthesized from multiple sources for the separation of Nd from silicate rock samples prior to isotopic analysis.

1. Sample Digestion: a. Weigh approximately 100-200 mg of powdered whole-rock sample into a clean PFA beaker. b. Add a mixture of concentrated hydrofluoric (HF) and nitric (HNO_3) acids (typically in a 2:1 ratio). c. Place the beaker on a hotplate at approximately 160°C for 48-72 hours to achieve complete dissolution. d. Evaporate the acid mixture to dryness. e. Add a small amount of concentrated perchloric acid (HClO_4) and heat to break down any remaining fluorides. f. Evaporate to dryness again. g. Dissolve the residue in 6 M hydrochloric acid (HCl).
2. Primary Ion-Exchange Chromatography (Cation Exchange): a. Prepare a column with a cation exchange resin (e.g., Bio-Rad AG50W-X8). b. Load the dissolved sample onto the column. c. Elute the major elements with 2.5 M HCl. d. Elute the Rare Earth Element (REE) fraction with 6 M HCl.

3. Secondary Ion-Exchange Chromatography (Nd Separation): a. Evaporate the collected REE fraction to dryness and redissolve in a small volume of dilute HCl (e.g., 0.18 M). b. Prepare a column with a resin specifically designed for separating REEs (e.g., Eichrom Ln Resin). c. Load the REE solution onto the column. d. Elute other REEs using varying concentrations of HCl. The precise concentrations and volumes will depend on the specific resin and column dimensions. A typical sequence involves eluting lighter REEs first. e. Collect the Nd fraction. f. A subsequent step to separate Sm from Nd may be necessary, often using a similar column setup with a different acid molarity.

4. Purity and Yield Checks: a. Analyze an aliquot of the collected Nd fraction for the presence of interfering elements, particularly Cerium (Ce) and Samarium (Sm), using an ICP-MS. The Ce/Nd and Sm/Nd ratios must be sufficiently low to prevent isobaric interferences during mass spectrometry. b. Determine the Nd yield to ensure efficient recovery.

Protocol 2: High-Precision ^{142}Nd Isotope Analysis by TIMS

1. Filament Loading: a. Load a purified Nd fraction onto a previously degassed Rhenium (Re) filament, often in a triple-filament assembly. b. Add a small amount of a loading solution (e.g., dilute phosphoric acid) to enhance ionization.

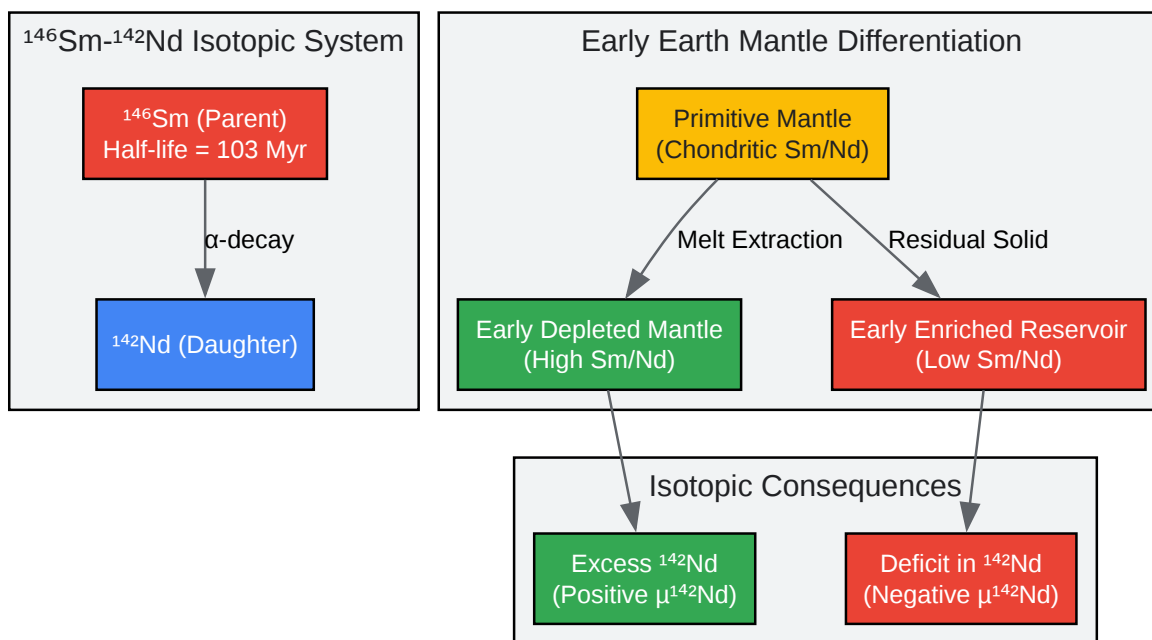
2. Mass Spectrometry: a. Introduce the filament assembly into the TIMS source chamber and evacuate to high vacuum. b. Gradually heat the filaments to achieve a stable ion beam of Nd^+ or NdO^+ . c. Measure the ion beams of the Nd isotopes simultaneously using multiple Faraday cup collectors. d. Employ a dynamic multi-collection method, where the isotopes are measured in different cup configurations within a single analytical cycle, to minimize the effects of Faraday cup deterioration. e. Acquire data for an extended period (several hours) to achieve high statistical precision.

3. Data Correction: a. Correct for instrumental mass fractionation by normalizing to a stable, non-radiogenic isotope ratio, typically $^{146}\text{Nd}/^{144}\text{Nd} = 0.7219$. b. Correct for isobaric interferences from ^{142}Ce and ^{144}Sm based on the measurement of non-interfering isotopes of these elements (e.g., ^{140}Ce and ^{149}Sm) and their known natural isotopic abundances. c. Report the $^{142}\text{Nd}/^{144}\text{Nd}$ ratio as a $\mu^{142}\text{Nd}$ value relative to a well-characterized terrestrial standard (e.g., JNdi-1).

Protocol 3: High-Precision ^{142}Nd Isotope Analysis by MC-ICP-MS

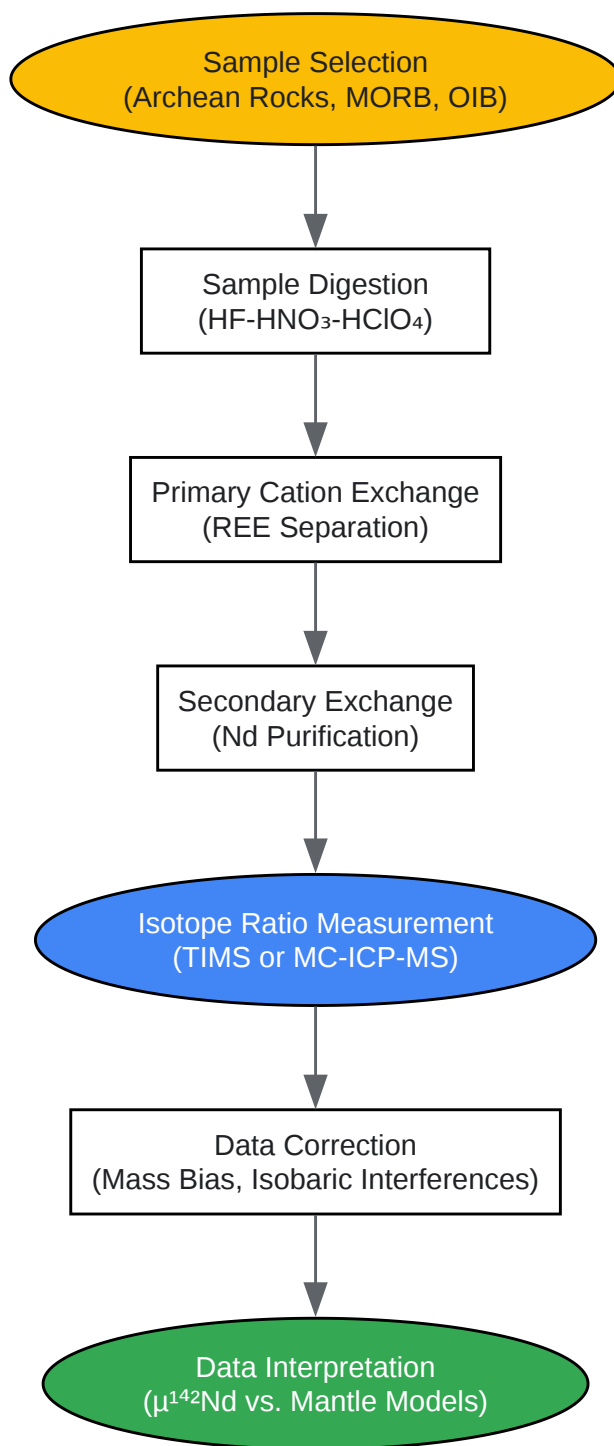
1. Sample Introduction: a. Introduce the purified Nd solution into the MC-ICP-MS via a nebulizer and spray chamber.
2. Mass Spectrometry: a. Optimize the instrument for sensitivity and stability. b. Measure the ion beams of the Nd isotopes, as well as interfering isotopes of Ce and Sm (e.g., ^{140}Ce and ^{147}Sm), simultaneously using the array of Faraday cups and/or ion counters.
3. Data Correction: a. Correct for instrumental mass bias using a normalization isotope ratio (e.g., $^{146}\text{Nd}/^{144}\text{Nd} = 0.7219$). b. Perform online corrections for isobaric interferences from ^{142}Ce and ^{144}Sm . c. Report the final $^{142}\text{Nd}/^{144}\text{Nd}$ ratio as a $\mu^{142}\text{Nd}$ value relative to a terrestrial standard.

Mandatory Visualizations



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Caption: The ^{146}Sm to ^{142}Nd decay system and its role in mantle differentiation.



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